N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13780848
InChI: InChI=1S/C8H16N2O3/c1-8(2,3)13-10(6-11)9-4-7(12)5-9/h6-7,12H,4-5H2,1-3H3
SMILES: CC(C)(C)ON(C=O)N1CC(C1)O
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

CAS No.:

Cat. No.: VC13780848

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide -

Specification

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
IUPAC Name N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide
Standard InChI InChI=1S/C8H16N2O3/c1-8(2,3)13-10(6-11)9-4-7(12)5-9/h6-7,12H,4-5H2,1-3H3
Standard InChI Key ROIGKIXGKOAKKZ-UHFFFAOYSA-N
SMILES CC(C)(C)ON(C=O)N1CC(C1)O
Canonical SMILES CC(C)(C)ON(C=O)N1CC(C1)O

Introduction

Chemical Identity and Structural Features

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide, also identified by its IUPAC name tert-butyl (3-hydroxyazetidin-1-yl)carbamate, is characterized by a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a tert-butoxycarbamate moiety at the 1-position . The compound’s structural attributes are summarized below:

Table 1: Chemical Identity

PropertyValueSource
CAS Number2007924-99-2
Molecular FormulaC8H16N2O3\text{C}_8\text{H}_{16}\text{N}_2\text{O}_3
Molecular Weight188.22 g/mol
IUPAC Nametert-butyl (3-hydroxyazetidin-1-yl)carbamate
SMILES NotationO=C(NC1CN(C1O)COC(C)(C)C)OC

The tert-butoxy group enhances steric bulk and stability, while the hydroxyazetidine ring introduces conformational rigidity, making the compound a valuable intermediate in organic synthesis .

Physical and Chemical Properties

Reactivity and Functional Group Interactions

The hydroxyazetidine moiety participates in hydrogen bonding, influencing solubility and intermolecular interactions. The tert-butoxycarbamate group serves as a protective moiety for amines, leveraging its stability under basic conditions and susceptibility to cleavage via strong acids (e.g., trifluoroacetic acid) . This dual functionality enables selective derivatization, a critical feature in multi-step synthetic pathways.

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedAvoid ingestion; use personal protective equipment (PPE)
H315: Causes skin irritationWear gloves and protective clothing
H319: Causes serious eye irritationUse eye protection; rinse cautiously with water

Handling protocols emphasize working in a well-ventilated fume hood and adhering to institutional guidelines for chemical safety .

Applications in Scientific Research

Role in Organic Synthesis

The compound’s carbamate group is widely utilized as a protecting group for amines, enabling selective reactions at other functional sites. For example, in peptide synthesis, tert-butoxycarbamates (Boc groups) shield amino groups during coupling reactions, preventing undesired side reactions . The hydroxyazetidine ring’s rigidity may also facilitate the development of conformationally restricted analogs in drug discovery.

Comparison with Structural Analogs

To contextualize its utility, N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can be compared to other carbamate-protected azetidines:

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesImplications
tert-Butyl azetidine-1-carboxylateLacks hydroxyl substitutionReduced hydrogen-bonding capacity
N-(3-Aminoazetidin-1-yl)(tert-butoxy)formamideAmino instead of hydroxyl groupAltered reactivity in nucleophilic substitutions

The hydroxyl group in N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide enhances polarity compared to non-hydroxylated analogs, potentially improving solubility in aqueous-organic mixed solvents .

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